Cas no 83881-43-0 (Acetamide,2-[2-[4-[(4-methoxyphenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride(1:2))
![Acetamide,2-[2-[4-[(4-methoxyphenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride(1:2) structure](https://www.kuujia.com/scimg/cas/83881-43-0x500.png)
83881-43-0 structure
Product name:Acetamide,2-[2-[4-[(4-methoxyphenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride(1:2)
Acetamide,2-[2-[4-[(4-methoxyphenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride(1:2) Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-[2-[4-[(4-methoxyphenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride(1:2)
- 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride
- 2-[2-[4-[(4-methoxyphenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide,dihydrochloride
- 2-(2-{4-[(4-Methoxyphenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethanimidic acid--hydrogen chloride (1/2)
- 83881-43-0
- DTXSID701004012
- Acetamide, 2-(2-(4-((4-methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride
- SCHEMBL10931633
-
- Inchi: InChI=1S/C22H29N3O3.2ClH/c1-27-20-9-7-19(8-10-20)22(18-5-3-2-4-6-18)25-13-11-24(12-14-25)15-16-28-17-21(23)26;;/h2-10,22H,11-17H2,1H3,(H2,23,26);2*1H
- InChI Key: QXFFCZGQTGPGKO-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCN(CC3)CCOCC(=O)N.Cl.Cl
Computed Properties
- Exact Mass: 455.174
- Monoisotopic Mass: 455.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 454
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68Ų
Experimental Properties
- Boiling Point: 547.7°C at 760 mmHg
- Flash Point: 285.1°C
Acetamide,2-[2-[4-[(4-methoxyphenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride(1:2) Related Literature
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
83881-43-0 (Acetamide,2-[2-[4-[(4-methoxyphenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride(1:2)) Related Products
- 1806478-83-0(1-Bromo-3-(2-(bromomethyl)-4-chlorophenyl)propan-2-one)
- 2229660-30-2(3-(4-ethylcyclohexyl)prop-2-enal)
- 1361690-90-5(6-(2,3-Dichlorophenyl)-2-fluoropyridine-3-acetic acid)
- 302912-38-5(7-bromo-2-methyl-1H-indole)
- 79137-95-4(Hexanenitrile, 5-methyl-4-oxo-)
- 2097892-72-1(2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide)
- 25081-39-4(Methyl 3,5-dimethylbenzoate)
- 2679835-52-8(benzyl N-(2S)-1,1,1-trifluoro-3-hydroxypropan-2-ylcarbamate)
- 899977-09-4(1-(4-chlorophenyl)-3-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,2-dihydropyrazin-2-one)
- 849055-55-6(3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one)
Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent
https://www.chem960.com/company/190540/

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

pengshengyue
Gold Member
CN Supplier
Bulk
